Cas no 1044135-16-1 (4-(Aminosulfonyl)-N-cyclopropylbenzamide)

4-(Aminosulfonyl)-N-cyclopropylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(Aminosulfonyl)-N-cyclopropylbenzamide

- N-cyclopropyl-4-sulfamoylbenzamide

- R3872N999P

- Benzamide, 4-(aminosulfonyl)-N-cyclopropyl-

- Q27287733

- UNII-R3872N999P

- 1044135-16-1

- DTXCID901436201

- 4-(Aminosulfonyl)-N-cyclopropylbenzamide 100 microg/mL in Acetonitrile

- Z32367350

- Benzamide, 4-(aminosulfonyl)-N-cyclopropyl-; 4-(Aminosulfonyl)-N-cyclopropylbenzamide

- AKOS008931973

- Benzamide,4-(aminosulfonyl)-N-cyclopropyl-

- DTXSID501009373

- CS-0225504

- EN300-1240696

- F71613

-

- インチ: 1S/C10H12N2O3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13)(H2,11,14,15)

- InChIKey: FWAXOFUGUZQYJS-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)C(NC1CC1)=O)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 240.05686342g/mol

- どういたいしつりょう: 240.05686342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 97.6

4-(Aminosulfonyl)-N-cyclopropylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1240696-0.5g |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 0.5g |

$569.0 | 2025-02-21 | |

| Enamine | EN300-1240696-5.0g |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 5.0g |

$2110.0 | 2025-02-21 | |

| Enamine | EN300-1240696-0.05g |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 0.05g |

$168.0 | 2025-02-21 | |

| Enamine | EN300-1240696-2.5g |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 2.5g |

$1428.0 | 2025-02-21 | |

| TRC | A453055-1g |

4-(Aminosulfonyl)-N-cyclopropylbenzamide |

1044135-16-1 | 1g |

$ 1696.00 | 2023-09-09 | ||

| TRC | A453055-100mg |

4-(Aminosulfonyl)-N-cyclopropylbenzamide |

1044135-16-1 | 100mg |

$ 224.00 | 2023-09-09 | ||

| TRC | A453055-1000mg |

4-(Aminosulfonyl)-N-cyclopropylbenzamide |

1044135-16-1 | 1g |

$ 1694.00 | 2023-04-19 | ||

| Enamine | EN300-1240696-250mg |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 250mg |

$361.0 | 2023-10-02 | |

| Enamine | EN300-1240696-500mg |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 500mg |

$569.0 | 2023-10-02 | |

| Enamine | EN300-1240696-2500mg |

N-cyclopropyl-4-sulfamoylbenzamide |

1044135-16-1 | 95.0% | 2500mg |

$1428.0 | 2023-10-02 |

4-(Aminosulfonyl)-N-cyclopropylbenzamide 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

4-(Aminosulfonyl)-N-cyclopropylbenzamideに関する追加情報

4-(Aminosulfonyl)-N-cyclopropylbenzamide: A Comprehensive Overview of CAS No. 1044135-16-1

4-(Aminosulfonyl)-N-cyclopropylbenzamide (CAS No. 1044135-16-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic properties and its role in the development of novel drug candidates. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and application of 4-(Aminosulfonyl)-N-cyclopropylbenzamide.

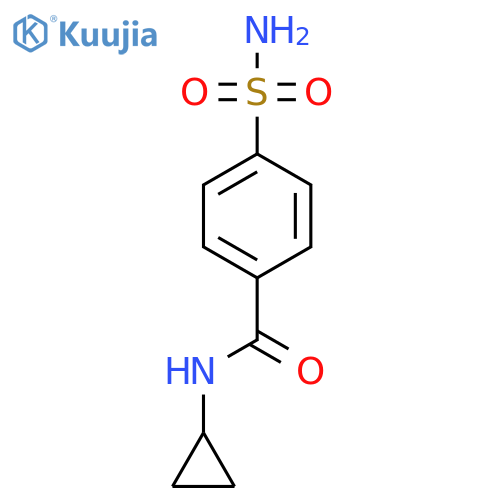

Chemical Structure and Properties

4-(Aminosulfonyl)-N-cyclopropylbenzamide is a sulfonamide derivative with a cyclopropyl substituent on the benzamide moiety. The molecular formula of this compound is C9H12N2O3S, and it has a molecular weight of 220.26 g/mol. The presence of the sulfonamide group imparts unique chemical properties to the molecule, making it an attractive candidate for various medicinal applications. The cyclopropyl group, on the other hand, contributes to the overall stability and bioavailability of the compound.

The physical properties of 4-(Aminosulfonyl)-N-cyclopropylbenzamide include a melting point of approximately 175-177°C and a solubility profile that allows for good dissolution in polar solvents such as water and ethanol. These properties are crucial for its use in pharmaceutical formulations and biological assays.

Synthesis Methods

The synthesis of 4-(Aminosulfonyl)-N-cyclopropylbenzamide can be achieved through several well-documented methods. One common approach involves the reaction of 4-sulfamoylbenzoic acid with cyclopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method yields high purity 4-(Aminosulfonyl)-N-cyclopropylbenzamide with good yields.

An alternative synthetic route involves the reaction of 4-sulfamoylbenzonitrile with cyclopropylamine followed by hydrolysis to form the amide bond. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.

Biological Activities and Therapeutic Potential

4-(Aminosulfonyl)-N-cyclopropylbenzamide has been extensively studied for its biological activities, particularly its potential as an anti-inflammatory agent. Recent research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(Aminosulfonyl)-N-cyclopropylbenzamide could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-(Aminosulfonyl)-N-cyclopropylbenzamide has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for further drug development.

Clinical Trials and Future Prospects

The therapeutic potential of 4-(Aminosulfonyl)-N-cyclopropylbenzamide has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to further validate the therapeutic benefits of this compound.

Ongoing research is focused on optimizing the pharmacokinetic properties of 4-(Aminosulfonyl)-N-cyclopropylbenzamide, including improving its bioavailability and reducing potential side effects. Additionally, efforts are being made to develop novel formulations that enhance the delivery and effectiveness of this compound in various medical applications.

Conclusion

In conclusion, 4-(Aminosulfonyl)-N-cyclopropylbenzamide (CAS No. 1044135-16-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its anti-inflammatory and antiviral properties, makes it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing various medical conditions and improving patient outcomes.

1044135-16-1 (4-(Aminosulfonyl)-N-cyclopropylbenzamide) 関連製品

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)

- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)

- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)

- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)

- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)

- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)